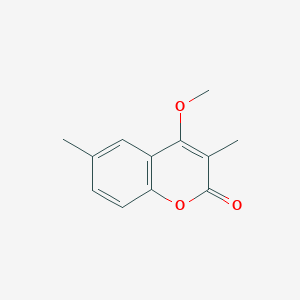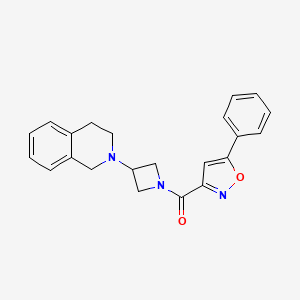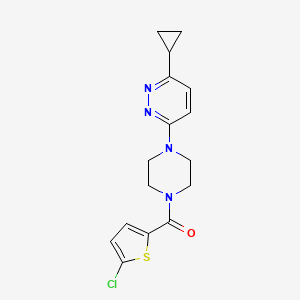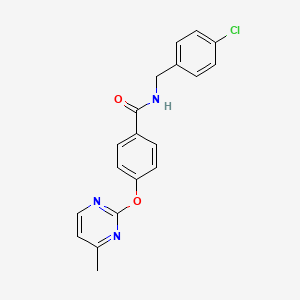
3,6-Dimethyl-4-methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-4-methoxycoumarin is a chemical compound with the molecular formula C12H12O3 . It belongs to the coumarin family, which is known for its diverse range of properties and applications .
Synthesis Analysis
The synthesis of coumarin-based compounds like this compound has been studied extensively. For instance, a study on the synthesis of 8-methoxycoumarin-3-carboxamides, which are structurally similar to this compound, was conducted using a versatile synthetic approach .Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core with two methyl groups at the 3rd and 6th positions and a methoxy group at the 4th position .Aplicaciones Científicas De Investigación
Modulation of Cellular Signalling Pathways
Scopoletin, a naturally occurring coumarin similar in structure to 3,6-Dimethyl-4-methoxycoumarin, has been found to have antioxidant, anti-diabetic, hepatoprotective, neuroprotective, and antimicrobial activity through numerous intracellular signaling mechanisms. Its anti-inflammation and anti-tumorigenesis properties are associated with multiple signaling pathways, including NEF2-related NRF-2, apoptosis/p53, NF-κB, autophagy, hypoxia, STAT3, Wnt-β, and Notch signaling. These findings suggest scopoletin's potential as a bioactive compound for treating various diseases (Sakthivel et al., 2021).
Therapeutic Effectiveness in Psoriasis
Psoralens, a class of compounds that includes furocoumarins like bergapten (5-methoxypsoralen), have been documented for their clinical effectiveness in psoriasis treatment using UV radiation (UVA). Bergapten's effectiveness, in particular, suggests its potential for broader applications in dermatological conditions, indicating a promising area for research into similar compounds such as this compound (Wolff & Hönigsmann, 1984).
Pharmacological Activities and Extraction Methods
Scopoletin, another coumarin derivative, has been studied for its various potential pharmacological properties, including antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective aspects. Understanding its biosynthesis, distribution, and extraction techniques can provide insights into the benefits of scopoletin-containing plants for disease prevention and treatment. This suggests a framework for exploring the benefits and applications of this compound in a similar context (Antika et al., 2022).
Role in Drug Metabolism and Enzyme Induction
Cryopreserved primary hepatocytes serve as an in vitro model for evaluating drug metabolism and enzyme induction, crucial for understanding the pharmacokinetics of compounds like this compound. This method provides consistent availability and relevance for human and animal studies, potentially aiding in the assessment of this compound's metabolic pathways and its effects on liver enzymes (Hengstler et al., 2000).
Safety and Hazards
Direcciones Futuras
The future directions for the study of 3,6-Dimethyl-4-methoxycoumarin could involve further exploration of its bioactive properties, as suggested by the studies on similar coumarin-based compounds . Additionally, its potential applications in fluorescence characteristics improvement have been suggested .
Propiedades
IUPAC Name |
4-methoxy-3,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFYCNQPDAEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)
![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)


![N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731896.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)


![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)
![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)